Balanced Dual Affinity vs. Unbalanced Inhibitors
The core differentiation of Mcl-1/bcl-2-IN-4 lies in its balanced binding affinity for both Mcl-1 and Bcl-2. While many compounds are reported as 'dual inhibitors,' their affinity is often heavily skewed towards one target, limiting their practical utility. Cross-study comparisons reveal that other dual inhibitors in this class, MCL-1/BCL-2-IN-2 and MCL-1/BCL-2-IN-3, show a significant imbalance, with approximately 1.4-fold and 1.5-fold differences in their IC50 values for the two targets, respectively [1]. In stark contrast, Mcl-1/bcl-2-IN-4 achieves near-identical inhibition, with reported Ki values of 0.49 μM for Bcl-2 and 0.51 μM for Mcl-1, a difference of just 1.04-fold . This balanced profile ensures that both pathways are concurrently inhibited at a single, consistent concentration, which is critical for data reproducibility.
| Evidence Dimension | Balanced Binding Affinity (Ratio of Bcl-2 to Mcl-1 Affinity) |
|---|---|
| Target Compound Data | Bcl-2 Ki = 0.49 μM, Mcl-1 Ki = 0.51 μM (Ratio ≈ 1.04) |
| Comparator Or Baseline | MCL-1/BCL-2-IN-2: Ratio ≈ 1.4; MCL-1/BCL-2-IN-3: Ratio ≈ 1.5 [1] |
| Quantified Difference | Ratio value closer to 1.0 (Mcl-1/bcl-2-IN-4 = 1.04 vs. comparators = 1.4-1.5) |
| Conditions | In vitro biochemical binding assays |
Why This Matters
A balanced affinity ratio of ~1.0 ensures that for any given concentration, the target engagement is equipotent for both Mcl-1 and Bcl-2, eliminating a major source of biological variability in experiments.
- [1] Adooq. MCL-1/BCL-2-IN-3 (Compound 2) Product Datasheet. View Source
